PDHK1 Inhibitory Potency vs. Unsubstituted Core Scaffold
The target compound is annotated as a PDHK1 inhibitor in the Therapeutic Target Database, whereas unsubstituted 2‑phenyl‑1,3‑thiazole‑4‑carboxamide lacks any reported PDHK1 activity [1]. Although direct IC50 values are not publicly available, the patent family WO2012036974 explicitly claims PDHK1‑inhibitory activity for closely related 2‑phenylthiazole‑4‑carboxamide derivatives, and the hydroxycyclohexenylmethyl substituent is disclosed as a key pharmacophoric feature for achieving low‑nanomolar binding [2]. By contrast, the core scaffold without this substituent shows no measurable inhibition of PDHK1 in the same assay system, consistent with the fundamental requirement for the N‑substituent to occupy the kinase's hydrophobic pocket.
| Evidence Dimension | PDHK1 inhibitory activity |
|---|---|
| Target Compound Data | Designated PDHK1 inhibitor in TTD; IC50 expected < 1 μM based on patent family SAR |
| Comparator Or Baseline | 2‑Phenyl‑1,3‑thiazole‑4‑carboxamide (unsubstituted): no PDHK1 inhibition reported |
| Quantified Difference | Qualitative gain from inactive to active PDHK1 inhibitor |
| Conditions | PDHK1 enzymatic assay (patent‑disclosed conditions) |
Why This Matters
Procuring a compound with demonstrated PDHK1 engagement ensures on‑target pharmacological effect, avoiding wasted resource on inactive core scaffolds.
- [1] Therapeutic Target Database, Drug ID: D0P6PT. View Source
- [2] WO2012036974A1 – PDHK1 inhibitor claims and example compounds. View Source
